



Core Mechanism: E3 Ligase Recruitment

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Compound of Interest		
Compound Name:	GMB-475	
Cat. No.:	B1192926	Get Quote

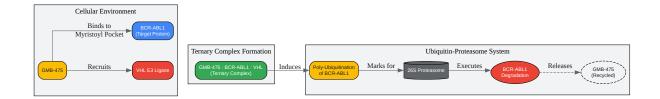
GMB-475 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the BCR-ABL1 fusion protein.[1] It achieves this by simultaneously binding to both the target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.

Molecular Composition:

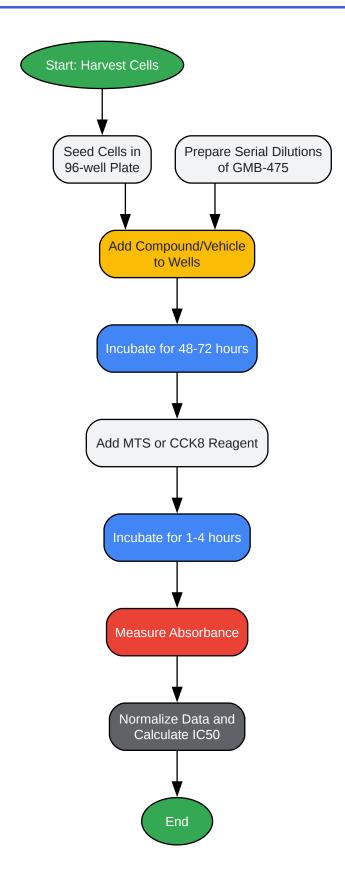
- Target-Binding Ligand: An allosteric inhibitor derived from GNF-2/GNF-5 that specifically binds to the myristoyl pocket of the ABL1 kinase domain.[1][2][3] This non-ATP competitive binding mode allows for high specificity.
- E3 Ligase Ligand: A derivative of (S,R,S)-AHPC, which is a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5]
- Linker: A chemical linker that connects the target-binding and E3 ligase ligands, optimized for length and composition to facilitate the productive formation of the ternary complex.[1]

Once the ternary complex (**GMB-475**: BCR-ABL1: VHL) is formed, the VHL E3 ligase ubiquitinates the BCR-ABL1 protein. This polyubiquitination marks BCR-ABL1 for recognition and subsequent degradation by the 26S proteasome.[5][6] A key feature of this mechanism is the catalytic nature of **GMB-475**; after inducing the degradation of one target protein, it is released and can engage another, allowing for sustained target suppression at substoichiometric concentrations.[7]

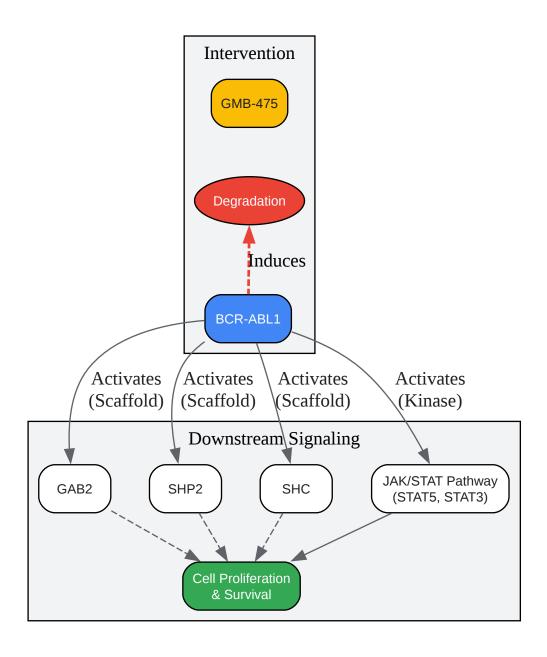












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